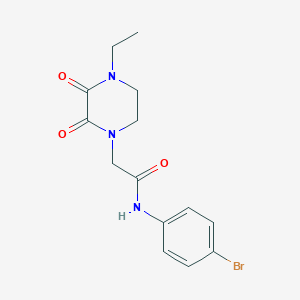

![molecular formula C9H6ClN3S B2988010 7-氯-5-甲基-1,2,4-三唑并[3,4-b]苯并噻唑 CAS No. 1356928-66-9](/img/structure/B2988010.png)

7-氯-5-甲基-1,2,4-三唑并[3,4-b]苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

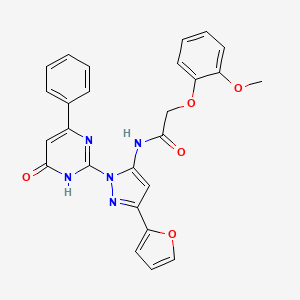

“7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole” is a heterocyclic compound . It is a part of the triazole family, which are nitrogenous heterocyclic moieties . The triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The synthesis of 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was reported by Skryl’nikova et al. through intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 C .

科学研究应用

Anticancer Activity

These compounds have shown promising results in the field of cancer research . For instance, new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes have been synthesized as anti-breast cancer agents . Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib .

Antimicrobial Activity

The compounds have been found to exhibit antimicrobial properties . They have been proposed for drug development for bacterial infections .

Analgesic and Anti-inflammatory Activity

These compounds have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antioxidant Activity

The compounds have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

These compounds have demonstrated antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Enzyme Inhibitors

The compounds have been found to inhibit various enzymes . They have shown inhibitory activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes.

Antitubercular Agents

The compounds have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis.

Drug Design and Development

The structure–activity relationship of these biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

未来方向

The future directions for “7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of applications of triazole compounds , there is potential for “7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole” to be used in the development of new pharmaceuticals.

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors .

Mode of Action

It’s worth noting that triazole compounds, due to their hydrogen bond accepting and donating characteristics, can make specific interactions with different target receptors . This allows them to exhibit a wide range of biological activities.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on phospholipase A2, an enzyme that catalyzes the release of arachidonic acid from cell membrane phospholipids .

Pharmacokinetics

The compound’s solubility and partition coefficient, which can influence its bioavailability, may be estimated using computational methods .

Result of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory and analgesic activities . They have also been found to induce apoptosis in certain cell lines .

属性

IUPAC Name |

6-chloro-8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3S/c1-5-2-6(10)3-7-8(5)13-4-11-12-9(13)14-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZUMUOXOQDFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N3C=NN=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

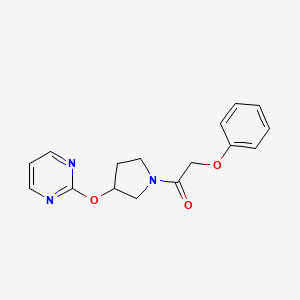

![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)

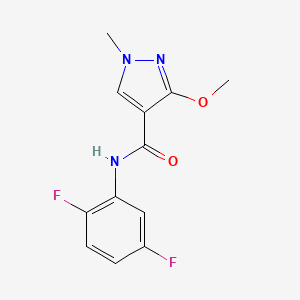

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2987935.png)

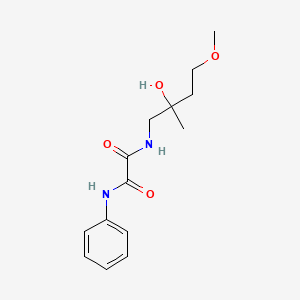

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)